F-14512 Cytotoxicity vs. Etoposide: >30-Fold Potency Enhancement in Non-Small Cell Lung Cancer
F-14512 demonstrates significantly enhanced cytotoxic potency compared to its parent compound, etoposide. In a direct comparison using A549 non-small cell lung cancer cells, F-14512 was more than 30-fold more cytotoxic than etoposide. This heightened potency is attributed to the spermine moiety, which enhances DNA binding and drug accumulation via the PTS [1].
| Evidence Dimension | Cytotoxicity (Cell Death Potency) |
|---|---|
| Target Compound Data | >30-fold more cytotoxic than etoposide |
| Comparator Or Baseline | Etoposide (Parent Drug, No Polyamine Tail) |
| Quantified Difference | >30-fold increased potency |
| Conditions | A549 non-small cell lung cancer cells, in vitro assay |
Why This Matters
This substantial increase in potency allows for the use of lower effective concentrations, which is a key factor for reducing off-target toxicity in preclinical models and a primary consideration for selecting a research compound with a potentially improved therapeutic window.
- [1] Brel V, Annereau JP, Vispé S, Kruczynski A, Bailly C, Guilbaud N. Cytotoxicity and cell death mechanisms induced by the polyamine-vectorized anti-cancer drug F14512 targeting topoisomerase II. Biochem Pharmacol. 2011;82(12):1843-52. View Source
